molecular formula C14H10BrF2NO2 B5723538 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

カタログ番号 B5723538
分子量: 342.13 g/mol
InChIキー: FMMWAUCEILXWRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has shown promising results in the treatment of various types of cancers.

作用機序

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is a selective inhibitor of B-cell lymphoma 2 (BCL-2), a protein that plays a key role in regulating apoptosis (programmed cell death). By inhibiting BCL-2, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide induces apoptosis in cancer cells that rely on BCL-2 for survival. This mechanism of action is unique compared to other anticancer drugs, which often target rapidly dividing cells and can cause significant toxicity to normal tissues.
Biochemical and Physiological Effects
2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, leading to tumor regression and improved survival in animal models and clinical trials. 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has also been shown to have minimal toxicity to normal tissues, likely due to its selectivity for BCL-2 inhibition.

実験室実験の利点と制限

One advantage of 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide in lab experiments is its selectivity for BCL-2 inhibition, which allows for specific targeting of cancer cells that rely on BCL-2 for survival. However, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has limitations in terms of its potency and selectivity for BCL-2 over other BCL-2 family members, which can limit its efficacy in some cancers.

将来の方向性

For 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide include exploring its efficacy in combination with other drugs, identifying biomarkers that predict response to 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, and developing strategies to overcome resistance to 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide. Additionally, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is being investigated for the treatment of other types of cancers, including multiple myeloma and solid tumors, which could expand its clinical utility.

合成法

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide was first synthesized by a team of chemists at Abbott Laboratories (now AbbVie) in 2011. The synthesis method involves the reaction of 2-bromo-4'-fluoroacetophenone with 2-(difluoromethoxy)aniline in the presence of a palladium catalyst to form the key intermediate, which is then coupled with 4-aminobenzamide to yield 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide.

科学的研究の応用

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). In CLL, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has shown remarkable efficacy as a single agent and in combination with other drugs, resulting in high response rates and durable remissions. In AML, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has demonstrated promising activity in patients with relapsed or refractory disease. In NHL, 2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has shown activity in patients with relapsed or refractory disease, particularly those with follicular lymphoma.

特性

IUPAC Name

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c15-10-6-2-1-5-9(10)13(19)18-11-7-3-4-8-12(11)20-14(16)17/h1-8,14H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWAUCEILXWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。